4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile
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Overview
Description
4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical properties of the compound, making it highly valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzoyl chloride with thiomorpholine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
Uniqueness
Compared to similar compounds, 4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiomorpholine and carbonitrile moieties contribute to its versatility in various reactions and applications .
Properties
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2OS/c14-11-2-1-8(5-10(11)13(15,16)17)12(20)19-3-4-21-7-9(19)6-18/h1-2,5,9H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJJAKQQBVCIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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